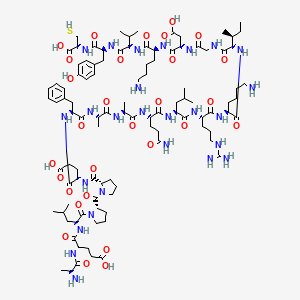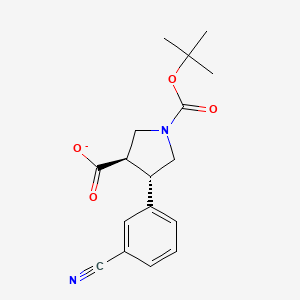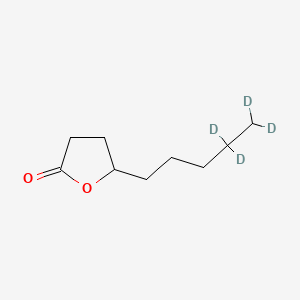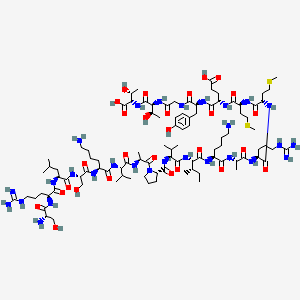![molecular formula C27H30N6O4 B12372305 Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate](/img/structure/B12372305.png)
Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzoyl group, which is further connected to a pyrazine ring bearing an amino and phenylcarbamoyl group. The tert-butyl group provides steric hindrance, enhancing the compound’s stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diamines and diketones under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Ring: The piperazine ring is then attached through a nucleophilic substitution reaction, where the pyrazine derivative reacts with piperazine in the presence of a base like triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated purification systems to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The phenylcarbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H30N6O4 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H30N6O4/c1-27(2,3)37-26(36)33-15-13-32(14-16-33)25(35)19-11-9-18(10-12-19)21-17-29-23(28)22(31-21)24(34)30-20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3,(H2,28,29)(H,30,34) |
InChI-Schlüssel |
QFBPYCJMZOALRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)





![2-[cyclopropyl(difluoro)methyl]-N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12372272.png)

![(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12372284.png)
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[[9-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-9-oxononyl]carbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12372294.png)

